(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine
Overview
Description
Preparation Methods
The synthesis of (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine typically involves the reaction of benzylamine with (trimethylsilyl)methyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted amines and amine oxides .
Scientific Research Applications
(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules, although specific applications in this field are still under investigation.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials, particularly in the field of polymer science.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine involves its ability to interact with various molecular targets. The compound can form hydrogen bonds and engage in hydrophobic interactions, making it a versatile molecule for binding studies. The pathways involved in its action are primarily related to its amine and benzyl groups, which can participate in a variety of chemical reactions.
Comparison with Similar Compounds
Similar compounds to (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine include:
Benzylamine: A simpler amine with a benzyl group, lacking the trimethylsilyl and aminoethyl groups.
(Trimethylsilyl)methylamine: Contains the trimethylsilyl group but lacks the benzyl and aminoethyl groups.
N-(2-Aminoethyl)benzylamine: Similar but lacks the trimethylsilyl group.
The uniqueness of this compound lies in its combination of functional groups, which provides a unique set of chemical properties and reactivity patterns.
Biological Activity
(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine, a compound featuring a trimethylsilyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications.
Chemical Structure and Properties
The molecular formula for this compound is with a trimethylsilyl group enhancing its stability and solubility in organic solvents. The presence of an amino group suggests potential interactions with biological macromolecules.
Anticancer Properties
The anticancer potential of amines and their derivatives has been a focus of research. For example, compounds with similar functional groups have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways . It is hypothesized that this compound may exhibit comparable effects, although specific studies are required to confirm this.
The biological activity of this compound may involve:
- Interference with Cell Membranes : Similar compounds disrupt bacterial membranes, leading to cell death.
- Enzyme Inhibition : The amino group can participate in enzyme-substrate interactions, potentially inhibiting key metabolic pathways in pathogens or cancer cells.
Study on Antimicrobial Efficacy
A study conducted by Helander et al. demonstrated that cationic polymers effectively inactivate bacteria by forming a dense polymeric membrane on the cell surface, blocking nutrient exchange and leading to cell death . This mechanism could be extrapolated to this compound based on its structural characteristics.
Anticancer Research
Research into related amine compounds has shown promise in cancer therapy. For example, certain trimethylsilyl-containing amines have been noted for their ability to induce apoptosis in cancer cells through mitochondrial pathways . Further investigation into this compound could elucidate similar effects.
Properties
IUPAC Name |
N'-benzyl-N'-(trimethylsilylmethyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2Si/c1-16(2,3)12-15(10-9-14)11-13-7-5-4-6-8-13/h4-8H,9-12,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVATBFWYNCAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN(CCN)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1908469-38-4 | |
Record name | (2-aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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